Tentoxin

Übersicht

Beschreibung

Tentoxin is a natural cyclic tetrapeptide produced by the phytopathogenic fungus Alternaria alternata. It is known for selectively inducing chlorosis in several germinating seedling plants, making it a potential natural herbicide . This compound was first isolated and characterized by George Templeton and colleagues in 1967 .

Wissenschaftliche Forschungsanwendungen

Tentoxin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Aktivität der Chloroplasten-F1-ATPase in empfindlichen Pflanzenarten hemmt. Diese Hemmung stört die Energietransferprozesse in den Chloroplasten, was zu Chlorose (Vergilbung) der Pflanzen führt . Zu den molekularen Zielen gehören spezifische Enzymstellen innerhalb des F1-ATPase-Komplexes, und die beteiligten Pfade sind mit der ATP-Hydrolyse und der Energieumwandlung verbunden .

Ähnliche Verbindungen:

Cycloheximid: Ein weiteres cyclisches Peptid, das von Streptomyces griseus produziert wird und für seine inhibitorischen Wirkungen auf die Proteinsynthese bekannt ist.

Bacitracin: Ein cyclisches Peptid-Antibiotikum, das von Bacillus subtilis produziert wird und die Synthese der bakteriellen Zellwand hemmt.

Vergleich:

Wirkmechanismus

Tentoxin is a natural cyclic tetrapeptide produced by the phytopathogenic fungus Alternaria alternata .

Target of Action

This compound’s primary targets are several enzyme sites within the plant cells . These enzymes play crucial roles in various biochemical processes, and their inhibition by this compound leads to the characteristic symptoms of chlorosis in sensitive plants .

Mode of Action

This compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal biochemical processes within the plant cells, leading to changes in the plant’s physiology . This compound is known to inhibit the F1-ATPase activity of chloroplasts .

Biochemical Pathways

This compound affects the biochemical pathway involving F1-ATPase, a key enzyme in the process of photophosphorylation . The inhibition of this enzyme disrupts the plant’s ability to carry out photosynthesis effectively, leading to downstream effects such as chlorosis .

Pharmacokinetics

This compound’s bioavailability is likely high, given its potent effects even at low concentrations .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of F1-ATPase activity, leading to disrupted photosynthesis . On a cellular level, this results in chlorosis, a condition where the plant leaves turn yellow due to the lack of chlorophyll . This can severely affect the plant’s growth and productivity.

Biochemische Analyse

Biochemical Properties

Tentoxin interacts with specific components of the cell machinery, demonstrating a very specific interaction with particular biochemical targets . This compound inhibits the F1-ATPase activity of chloroplasts , which is a crucial enzyme in the process of photosynthesis .

Cellular Effects

This compound selectively induces chlorosis in several germinating seedling plants . It interferes with the development of prolamellar bodies and lamellae, resulting in deformed plastids . This compound treatment also leads to an increase in starch content within the plastids .

Molecular Mechanism

This compound’s mechanism of action involves disruption of normal plastid development rather than direct interference with chlorophyll synthesis . This compound inhibits the F1-ATPase activity of chloroplasts . This inhibition disrupts the energy production in the plant cells, leading to the observed effects .

Temporal Effects in Laboratory Settings

This compound’s effects on chlorophyll synthesis and plastid structure have been studied over time in laboratory settings . The toxin interferes with the development of prolamellar bodies and lamellae, leading to deformed plastids .

Metabolic Pathways

This compound is involved in the metabolic pathways that disrupt normal plastid development . This compound’s biosynthesis involves a putative nonribosomal peptide synthetase (NRPS) gene and a cytochrome P450 gene .

Subcellular Localization

This compound’s effects are primarily observed in the chloroplasts of plant cells . This compound inhibits the F1-ATPase activity of chloroplasts, disrupting their normal function

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Tentoxin kann durch Festphasen-Peptidsynthese synthetisiert werden, bei der Aminosäuren nacheinander zu einer wachsenden Peptidkette hinzugefügt werden, die an einem festen Harz verankert ist. Der Prozess beinhaltet die Verwendung von Schutzgruppen, um ungewollte Reaktionen zu verhindern, sowie die endgültige Spaltung des Peptids vom Harz .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst die Kultivierung von Alternaria alternata in kontrollierten Umgebungen. Der Pilz wird in phosphatlimitierten Medien gezüchtet, und das this compound wird mit organischen Lösungsmitteln aus dem Myzel extrahiert . Die Protoplasten von Alternaria alternata können auch zur Produktion von this compound verwendet werden, wobei optimale Bedingungen zu hohen Erträgen führen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tentoxin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Reagenzien, einschließlich Alkylhalogeniden und Acylchloriden, werden unter kontrollierten Bedingungen verwendet.

Hauptprodukte:

Dihydrothis compound: Entsteht durch Oxidation.

This compound-Analoga: Entstehen durch Substitutionsreaktionen.

Vergleich Mit ähnlichen Verbindungen

Cycloheximide: Another cyclic peptide produced by Streptomyces griseus, known for its inhibitory effects on protein synthesis.

Bacitracin: A cyclic peptide antibiotic produced by Bacillus subtilis, used to inhibit bacterial cell wall synthesis.

Comparison:

Eigenschaften

IUPAC Name |

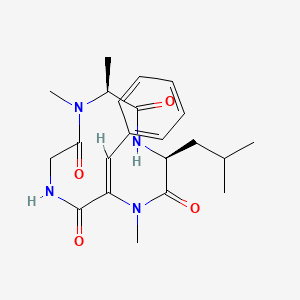

(3S,6S,12Z)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O4/c1-14(2)11-17-22(30)26(5)18(12-16-9-7-6-8-10-16)21(29)23-13-19(27)25(4)15(3)20(28)24-17/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,23,29)(H,24,28)/b18-12-/t15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIRBDOFKDACOK-LFXZBHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N(/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)N1C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893264 | |

| Record name | Tentoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28540-82-1 | |

| Record name | Tentoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028540821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tentoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6S,12Z)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW4EQ02E0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.